molecular formula C22H16F3N5O2 B10775106 3-(Cyclopropylamino)-5-{[3-(Trifluoromethyl)phenyl]amino}pyrimido[4,5-C]quinoline-8-Carboxylic Acid

3-(Cyclopropylamino)-5-{[3-(Trifluoromethyl)phenyl]amino}pyrimido[4,5-C]quinoline-8-Carboxylic Acid

Cat. No.: B10775106
M. Wt: 439.4 g/mol
InChI Key: UXZATHOFDZQOMY-UHFFFAOYSA-N
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Description

CX-5279 is a selective, small molecule, ATP-competitive inhibitor of casein kinase 2 (CK2). CK2 is a serine/threonine protein kinase involved in various cellular processes, including cell growth, proliferation, and survival. CX-5279 has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit CK2 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CX-5279 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimido[4,5-c]quinoline core and subsequent functionalization to introduce the cyclopropylamino and trifluoromethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of CX-5279 would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

CX-5279 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CX-5279 may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

Scientific Research Applications

    Chemistry: CX-5279 serves as a valuable chemical probe for studying CK2 activity and its role in cellular processes.

    Biology: Researchers use CX-5279 to investigate the biological functions of CK2 and its involvement in signaling pathways.

    Medicine: CX-5279 shows promise as a therapeutic agent for cancer treatment due to its ability to inhibit CK2, which is often overexpressed in cancer cells.

    Industry: CX-5279 can be used in the development of diagnostic tools and assays for CK2 activity.

Mechanism of Action

CX-5279 exerts its effects by competitively inhibiting the ATP-binding site of CK2. This inhibition prevents CK2 from phosphorylating its substrates, thereby disrupting various cellular processes that rely on CK2 activity. The molecular targets of CX-5279 include the catalytic subunits of CK2, which are responsible for its kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CX-5279

CX-5279 is unique due to its high selectivity and potency as a CK2 inhibitor. The presence of the pyrimidine ring in CX-5279 contributes to its specificity and distinguishes it from other CK2 inhibitors like CX-4945. Additionally, CX-5279 has shown promising results in preclinical studies, making it a valuable tool for further research and potential therapeutic applications .

Properties

Molecular Formula

C22H16F3N5O2

Molecular Weight

439.4 g/mol

IUPAC Name

3-(cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylic acid

InChI

InChI=1S/C22H16F3N5O2/c23-22(24,25)12-2-1-3-14(9-12)27-19-18-16(10-26-21(30-18)28-13-5-6-13)15-7-4-11(20(31)32)8-17(15)29-19/h1-4,7-10,13H,5-6H2,(H,27,29)(H,31,32)(H,26,28,30)

InChI Key

UXZATHOFDZQOMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C3C4=C(C=C(C=C4)C(=O)O)N=C(C3=N2)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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